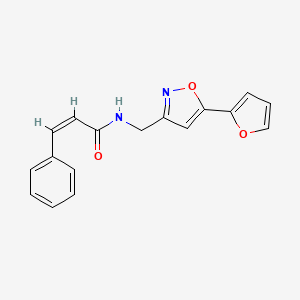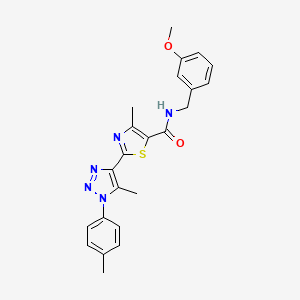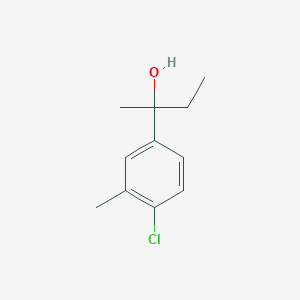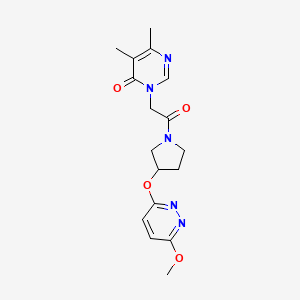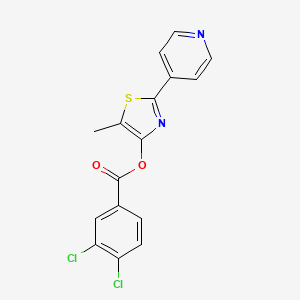
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate, commonly known as MPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTC belongs to the family of thiazole derivatives that possess a broad range of biological activities.
Scientific Research Applications
Thiazole Biosynthetic Enzyme Structure
The study on the structure of the thiazole biosynthetic enzyme THI1 from Arabidopsis thaliana provides insights into thiazole biosynthesis in eukaryotes. The enzyme is involved in the synthesis of thiamin pyrophosphate, essential for ATP production in organisms. This research highlights the enzyme's structure and suggests its role in the intermediate stages of thiazole biosynthesis, offering potential avenues for biochemical and pharmacological studies (Godoi et al., 2006).
Scaffold for Highly Functionalised Isoxazoles
Another study outlines the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, serving as a scaffold for creating highly functionalized isoxazole derivatives. This approach indicates the versatility of pyridinyl-thiazole compounds in synthesizing complex molecules, potentially useful in medicinal chemistry and material science (Ruano, Fajardo, & Martín, 2005).
Synthesis of Polyfunctional Thiazolo[3,2-c]pyrimidines
Research on activated 2-methylidene-1,3-thiazolidin-4-ones presents a synthetic route to new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives. The study demonstrates the potential of thiazole compounds in constructing complex structures, which could have applications in developing novel therapeutic agents or materials (Litvinchuk et al., 2021).
Microwave-assisted Synthesis of Thiazolidin-4-ones
A study employing microwave irradiation for the synthesis of thiazolidin-4-ones showcases an efficient method for creating thiazole derivatives. This technique could streamline the production of compounds with potential pharmacological properties, emphasizing the role of thiazole structures in drug development (Al-Zaydi, 2010).
Antimicrobial Activity of Thiazole Derivatives
The synthesis and evaluation of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives for their antimicrobial activity highlight the potential of thiazole derivatives as antimicrobial agents. Some compounds exhibited significant activity against A. baumannii and M. tuberculosis, suggesting that thiazole compounds could be further explored for antimicrobial drug development (Nural et al., 2018).
properties
IUPAC Name |
(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-4-6-19-7-5-10)22-16(21)11-2-3-12(17)13(18)8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCYBWNZKUWPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2847858.png)
![N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2847859.png)
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate](/img/structure/B2847860.png)
![N-benzyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847862.png)
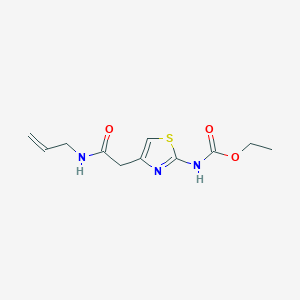
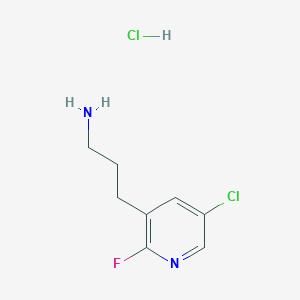
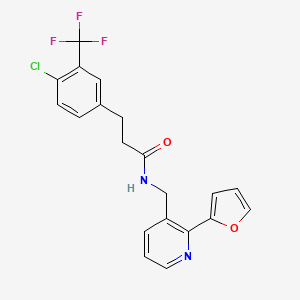
![5-[(Benzyloxy)methyl]-1,3-thiazole](/img/structure/B2847868.png)
![4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide](/img/structure/B2847869.png)
![1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2847870.png)
